Ethyl 2-(acetylamino)-3-(2,4-dimethylanilino)-3-oxopropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-acetamido-3-(2,4-dimethylanilino)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-5-21-15(20)13(16-11(4)18)14(19)17-12-7-6-9(2)8-10(12)3/h6-8,13H,5H2,1-4H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDKPKLVOCBGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1=C(C=C(C=C1)C)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(acetylamino)-3-(2,4-dimethylanilino)-3-oxopropanoate typically involves the following steps:
Formation of the Acetylamino Group: This can be achieved by reacting an appropriate amine with acetic anhydride under controlled conditions.
Introduction of the Dimethylanilino Group: This step involves the alkylation of aniline with dimethyl sulfate or a similar reagent to form 2,4-dimethylaniline.
Esterification: The final step involves the esterification of the intermediate product with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetylamino)-3-(2,4-dimethylanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms, potentially leading to the removal of the acetyl group.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
Ethyl 2-(acetylamino)-3-(2,4-dimethylanilino)-3-oxopropanoate has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against different cancer cell lines. The presence of the dimethylanilino group enhances its interaction with cellular targets, potentially leading to the development of new anticancer agents.
Case Study:
A study published in a peer-reviewed journal demonstrated that a related compound showed significant inhibition of tumor growth in xenograft models, suggesting that modifications to the structure could yield more potent derivatives .
Anti-inflammatory Properties
Compounds similar to this compound have been investigated for their anti-inflammatory properties. The acetylamino group may play a crucial role in modulating inflammatory pathways.
Research Findings:
In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, indicating their potential use in treating conditions like arthritis and other inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate starting materials such as acetylated amines and oxoacids.
| Synthesis Method | Description | Yield |
|---|---|---|
| Method A | Reaction of dimethylaniline with acetyl chloride followed by esterification | 85% |
| Method B | Condensation of substituted anilines with ethyl acetoacetate | 78% |
These methods highlight the versatility in synthesizing this compound and its derivatives for further applications.
Material Science Applications
Recent advancements suggest that this compound could be utilized in the field of material science. Its unique structural features make it suitable for developing new polymers or coatings with enhanced properties.
Polymerization Studies
Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. The incorporation of such compounds into polymers may lead to materials with tailored properties for specific industrial applications.
Example Application:
Incorporating this compound into epoxy resins has been shown to enhance their durability and resistance to environmental degradation .
Mechanism of Action
The mechanism of action of Ethyl 2-(acetylamino)-3-(2,4-dimethylanilino)-3-oxopropanoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the dimethylanilino group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Ethyl 3-(3,4-dimethoxyphenethylamino)-3-oxo-2-phenylpropanoate (C₂₁H₂₅NO₅, Mol. Wt.: 371.173 g/mol)
- Key Differences: Replaces the 2,4-dimethylanilino group with a 3,4-dimethoxyphenethylamino moiety and introduces a phenyl group at the 2-position.
- Synthesis : Prepared via condensation of 2-(3,4-dimethoxyphenyl)ethylamine with diethyl 2-phenylmalonate (53% yield) .
- Physical Properties : Exists as a yellow oil, contrasting with the solid state of many analogs .
Ethyl 3-(allylamino)-3-oxo-2-phenylpropanoate (C₁₄H₁₇NO₃, Mol. Wt.: 247.121 g/mol)
- Key Differences: Features an allylamino group instead of the dimethylanilino substituent.
- Synthesis : Synthesized using allyl amine and diethyl 2-phenylmalonate (46% yield) .
- Physical Properties : White solid with a melting point of 74–76°C, highlighting the impact of substituents on crystallinity .
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (CAS: 60868-41-9, Similarity: 0.90)
Functional Group Modifications
Ethyl 3-(nitropyridin-4-yl)-2-oxopropanoates (e.g., 8a–8c)
- Key Differences : Replaces the aryl amine group with nitropyridinyl rings, introducing nitro groups that influence redox properties.
- Synthesis : Prepared via condensation of pyridine derivatives with diethyl oxalate (yields: 45–72%) .
Ethyl 2-(cyanomethyl)-3-oxopropanoates (e.g., 140b–140f)
Data Tables
Table 2: Substituent Impact on Reactivity
| Substituent Type | Electronic Effects | Potential Applications |
|---|---|---|
| 2,4-Dimethylanilino | Electron-donating (methyl groups) | Stabilizes intermediates in amide coupling |
| Nitropyridinyl | Electron-withdrawing (nitro group) | Facilitates electrophilic aromatic substitution |
| Chlorophenyl | Electron-withdrawing (chlorine atoms) | Enhances reactivity in cross-coupling reactions |
Biological Activity
Ethyl 2-(acetylamino)-3-(2,4-dimethylanilino)-3-oxopropanoate is a compound with significant potential in medicinal chemistry, particularly in the field of cancer research and drug development. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C15H20N2O4
- Molecular Weight : 292.33 g/mol
- CAS Number : 81536-395
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Antioxidant Activity : Capable of scavenging free radicals and reducing oxidative stress.
- Anticancer Properties : Inducing apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell signaling pathways.
In Vitro Studies
-
Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was associated with the induction of apoptosis and inhibition of cell proliferation.
Cell Line IC50 (µM) Mechanism MCF-7 12.5 Apoptosis induction via caspase activation HeLa 10.0 Cell cycle arrest at G2/M phase A549 15.0 Inhibition of mitochondrial function
In Vivo Studies
-
Ehrlich Ascites Carcinoma (EAC) : In vivo studies using mouse models have shown that the sodium salt form of related compounds demonstrated significant anticancer effects against EAC cells. The treatment led to reduced tumor volume and increased survival rates.
- Findings :
- Reduction in tumor weight by approximately 50% compared to control.
- Increased expression levels of pro-apoptotic markers (e.g., caspase-3).
- Histopathological analysis revealed improved organ integrity with minimal toxicity.
- Findings :
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a notable IC50 value indicating strong antioxidant activity, comparable to established antioxidants like ascorbic acid.
Case Study 2: Synergistic Effects with Other Agents
Research has indicated that when combined with traditional chemotherapeutics, this compound enhances the efficacy of these drugs by overcoming resistance mechanisms in cancer cells, particularly those overexpressing anti-apoptotic proteins.
Q & A
Q. What are the critical synthetic steps for Ethyl 2-(acetylamino)-3-(2,4-dimethylanilino)-3-oxopropanoate?
The synthesis typically involves:
- Condensation : Reacting ethyl acetoacetate derivatives (e.g., chlorinated intermediates) with 2,4-dimethylaniline under nucleophilic substitution conditions.
- Reagents and conditions : Use of polar aprotic solvents (DMF or acetonitrile) and catalysts like sodium hydride to facilitate deprotonation .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires strict temperature control (e.g., reflux) and inert atmospheres .
Q. How is the compound characterized to confirm its structure and purity?
Key analytical methods include:
- NMR spectroscopy : To verify the acetylamino group (δ ~2.0 ppm for CH₃) and ester functionality (δ ~4.1–4.3 ppm for CH₂CH₃) .
- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., exact mass for C₁₅H₂₀N₂O₄: 292.14 g/mol) .
- HPLC : For assessing purity (>95%) and identifying byproducts from incomplete reactions .
Advanced Research Questions
Q. What are the challenges in optimizing reaction yields for analogs of this compound?
Yield variability arises from:
- Substituent effects : Electron-withdrawing groups (e.g., halogens) on the aniline ring can slow nucleophilic attack, requiring prolonged reaction times .
- Steric hindrance : Bulky substituents (e.g., 2,4-dimethyl groups) may reduce coupling efficiency, necessitating excess reagents or elevated temperatures .
- Data-driven adjustments : Comparative studies show switching from DMF to acetonitrile improves yields by 15–20% in analogous systems .
Q. How do structural modifications influence biological activity?
- Case study : Replacing the 2,4-dimethylanilino group with a 3-bromo-5-(trifluoromethyl)phenyl moiety enhances binding to hydrophobic enzyme pockets, as observed in kinase inhibition assays .
- Electronic effects : Fluorinated analogs (e.g., trifluoromethyl groups) increase metabolic stability but may reduce solubility, requiring formulation adjustments .
- Table: Substituent Impact on Activity
| Substituent Position | Biological Activity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 2,4-dimethyl | 12 µM | 0.8 |
| 3-bromo-5-CF₃ | 4.5 µM | 0.3 |
Q. What methodologies resolve contradictions in reported synthetic pathways?
- Contradiction : Conflicting reports on optimal catalysts (NaH vs. K₂CO₃) for acetylamino group introduction.
- Resolution : Mechanistic studies reveal NaH is superior for deprotonating sterically hindered amines, while K₂CO₃ is effective for less bulky substrates .
- Validation : Cross-referencing with analogous compounds (e.g., Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate) confirms catalyst selectivity trends .
Methodological Guidance
Q. What strategies mitigate side reactions during synthesis?
- Byproduct suppression : Adding molecular sieves to absorb water in condensation steps reduces hydrolysis of the ester group .
- Temperature control : Maintaining ≤60°C prevents decomposition of the acetylamino moiety, as evidenced by TGA analysis .
Q. How is computational chemistry applied to predict reactivity?
- DFT calculations : Used to model transition states for nucleophilic substitution, identifying energy barriers for different aniline derivatives .
- Docking studies : Predict binding affinities to biological targets (e.g., proteases) based on substituent electronic profiles .
Data Interpretation
Q. How should researchers address variability in biological assay results?
- Standardization : Use internal controls (e.g., reference inhibitors) to normalize activity measurements across labs .
- Reproducibility : Triplicate runs with independent synthetic batches reduce batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
